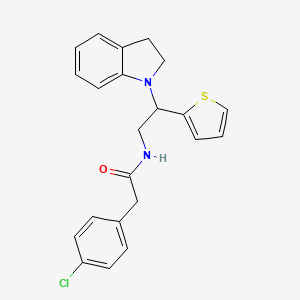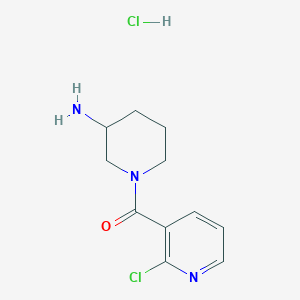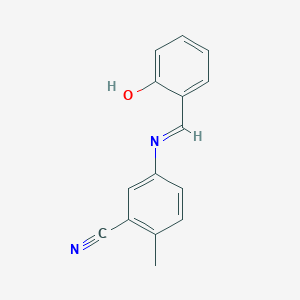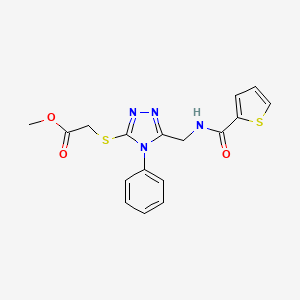
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide, also known as MPTN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTN is a nicotinamide derivative and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress. Activation of this pathway leads to the upregulation of various antioxidant enzymes, such as heme oxygenase-1 (HO-1), glutathione peroxidase (GPx), and superoxide dismutase (SOD), which help to reduce oxidative damage in cells.
Biochemical and Physiological Effects
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has several advantages for lab experiments. It is stable under physiological conditions and can be easily synthesized in the laboratory. However, the limitations of 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide include its low solubility in water and its potential toxicity at higher concentrations.
Zukünftige Richtungen
There are several areas of future research for 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide. One potential direction is the investigation of its efficacy in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has also been found to exhibit anti-viral properties and could be investigated further as a potential treatment for viral infections. Additionally, the development of 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide derivatives with improved solubility and bioavailability could enhance its therapeutic potential.
Synthesemethoden
The synthesis of 2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide involves the reaction of 2-bromoethyl 4-methoxy-3-nitropyridine-2-carboxylate with tetrahydro-2H-pyran-4-thiol in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)nicotinamide has been investigated for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-18-14-12(3-2-6-16-14)13(17)15-7-10-20-11-4-8-19-9-5-11/h2-3,6,11H,4-5,7-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVBSAZSLLQLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-Cyano-3-cyclopropyl-N-[2-methyl-1-(1-methylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2977015.png)




![3-Benzyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2977022.png)


![N-benzyl-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2977029.png)



![2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2977033.png)
